![molecular formula C18H15FN2O2 B025911 1,3-二苄基-5-氟尿嘧啶 CAS No. 75500-02-6](/img/structure/B25911.png)
1,3-二苄基-5-氟尿嘧啶
概述
描述
1,3-Dibenzyl-5-fluorouracil is a chemical compound known for its inhibitory effects on osteoclastogenesis, the process by which osteoclasts, the bone-resorbing cells, are formed. This compound has garnered attention for its potential therapeutic applications in treating metabolic bone diseases such as osteoporosis and osteoarthritis .
科学研究应用
Pharmacological Properties and Mechanisms of Action
1,3-Dibenzyl-5-fluorouracil retains the core structure of 5-FU, which is a pyrimidine analog. Its mechanism of action primarily involves the inhibition of thymidylate synthase, leading to disrupted DNA and RNA synthesis. This results in cell death, particularly in rapidly dividing cancer cells. The presence of dibenzyl groups enhances lipophilicity, potentially improving cellular uptake and bioavailability compared to 5-FU alone .
Cancer Treatment
DBFU has been investigated for its efficacy against various cancers, particularly those that are resistant to conventional therapies. Studies have shown that DBFU can induce apoptosis in cancer cell lines, such as melanoma (A375 cells), demonstrating its potential as a targeted therapy for skin cancers and possibly other malignancies .
Metabolic Bone Diseases
Recent research indicates that DBFU may have applications in the study of metabolic bone diseases. Its ability to modulate cellular processes could be beneficial in understanding and treating conditions like osteoporosis .
Case Study 1: Efficacy in Melanoma Cells
In a controlled laboratory setting, A375 melanoma cells were treated with varying concentrations of DBFU. The results indicated significant apoptosis at concentrations ranging from 1.67 to 13.3 μg/ml after 24 hours of exposure. Flow cytometry analysis confirmed a marked increase in cell death compared to control groups .
Case Study 2: Topical Delivery Systems
A study utilizing the Pheroid™ drug delivery system demonstrated enhanced transdermal delivery of DBFU compared to traditional formulations. The Pheroid™ system improved skin permeation, allowing for higher localized concentrations of the drug while minimizing systemic exposure . This method could be particularly useful for treating superficial skin cancers or precancerous lesions.
Data Table: Comparative Efficacy of DBFU
Compound | Cancer Type | Concentration Range (μg/ml) | Cell Viability (%) | Mechanism of Action |
---|---|---|---|---|
1,3-Dibenzyl-5-FU | Melanoma | 1.67 - 13.3 | Significant decrease | Thymidylate synthase inhibition |
5-Fluorouracil | Basal Cell Carcinoma | 2.50 - 49.95 | Varies by formulation | RNA incorporation interference |
作用机制
Target of Action
1,3-Dibenzyl-5-fluorouracil, also known as OCI-101, primarily targets osteoclasts (OCs) . Osteoclasts are clinically important cells that resorb bone matrix . Accelerated bone destruction by osteoclasts is closely linked to the development of metabolic bone diseases .
Mode of Action
OCI-101 acts as an inhibitor of osteoclastogenesis . It reduces the formation of multinucleated osteoclasts in a dose-dependent manner . OCI-101 inhibits the expression of osteoclast markers via downregulation of receptor activator of NF-κB ligand and M-CSF signaling pathways .
Biochemical Pathways
The biochemical pathways affected by OCI-101 involve the receptor activator of NF-κB ligand and M-CSF signaling pathways . These pathways are crucial for osteoclast differentiation, also known as osteoclastogenesis . By downregulating these pathways, OCI-101 inhibits osteoclastogenesis .
Pharmacokinetics
Its ability to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation in mice suggests that it has good bioavailability .
Result of Action
The primary result of OCI-101 action is the prevention of bone loss. It achieves this by suppressing osteoclast differentiation . This makes OCI-101 a potential drug candidate for treating metabolic bone diseases .
Action Environment
The action of OCI-101 can be influenced by various environmental factors. For instance, in the context of ovariectomy-induced bone loss, OCI-101 has been shown to be effective in preventing bone loss by suppressing osteoclast differentiation . .
生化分析
Biochemical Properties
1,3-Dibenzyl-5-fluorouracil interacts with various biomolecules, including the receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF). It inhibits the expression of osteoclast markers by downregulating these signaling pathways .
Cellular Effects
1,3-Dibenzyl-5-fluorouracil has been shown to have significant effects on various types of cells. It inhibits the formation of multinucleated osteoclasts in a dose-dependent manner . This compound also influences cell function by downregulating the RANKL and M-CSF signaling pathways, which are crucial for osteoclast differentiation .
Molecular Mechanism
The molecular mechanism of 1,3-Dibenzyl-5-fluorouracil involves its interaction with key biomolecules. It inhibits the expression of osteoclast markers by downregulating the RANKL and M-CSF signaling pathways . This results in the suppression of osteoclast differentiation, thereby preventing bone loss .
Temporal Effects in Laboratory Settings
The effects of 1,3-Dibenzyl-5-fluorouracil on osteoclast differentiation have been observed over time in laboratory settings. The formation of multinucleated osteoclasts is reduced by treatment with this compound in a dose-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of 1,3-Dibenzyl-5-fluorouracil vary with different dosages. It has been shown to prevent ovariectomy-induced bone loss by suppressing osteoclast differentiation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibenzyl-5-fluorouracil typically involves the following steps:
Starting Materials: Benzylamine and 5-fluorouracil are commonly used as starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1,3-Dibenzyl-5-fluorouracil follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures ensure the final product meets industry standards.
化学反应分析
1,3-Dibenzyl-5-fluorouracil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often using reducing agents like sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
Oxidized Derivatives: Products formed by the addition of oxygen atoms.
Reduced Derivatives: Products formed by the removal of oxygen atoms or addition of hydrogen atoms.
Substituted Derivatives: Products formed by replacing the fluorine atom with other functional groups.
相似化合物的比较
1,3-Dibenzyl-5-fluorouracil can be compared with other similar compounds such as:
5-Fluorouracil: A widely used chemotherapeutic agent with a different mechanism of action, primarily targeting thymidylate synthase.
1,3-Dibenzyluracil: Similar in structure but lacks the fluorine atom, resulting in different biological activities.
1,3-Dibenzyl-5-chlorouracil: Similar structure with a chlorine atom instead of fluorine, leading to variations in reactivity and biological effects.
1,3-Dibenzyl-5-fluorouracil stands out due to its specific inhibitory effects on osteoclastogenesis, making it a unique candidate for treating metabolic bone diseases .
生物活性
1,3-Dibenzyl-5-fluorouracil (OCI-101) is a fluorinated derivative of uracil that has been studied for its biological activity, particularly in the context of bone metabolism and cancer treatment. This compound exhibits significant inhibitory effects on osteoclastogenesis, making it a potential therapeutic agent for metabolic bone diseases such as osteoporosis and osteoarthritis. The following sections provide an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.
Target Pathways
1,3-Dibenzyl-5-fluorouracil primarily targets the osteoclasts (OCs) , which are responsible for bone resorption. The compound inhibits osteoclast differentiation through the downregulation of two critical signaling pathways:
- Receptor Activator of NF-κB Ligand (RANKL)
- Macrophage Colony-Stimulating Factor (M-CSF)
These pathways are crucial for the formation and activity of osteoclasts. By suppressing these signals, OCI-101 reduces the expression of osteoclast-specific markers, thus hindering their differentiation and function .
Inhibition of Osteoclast Formation
The compound has shown to inhibit the formation of multinucleated osteoclasts in a dose-dependent manner. In laboratory settings, treatment with OCI-101 significantly reduced the number of osteoclasts formed from precursor cells. This effect was observed over various time points, indicating a sustained impact on cellular differentiation processes.
Pharmacokinetics
Research indicates that OCI-101 possesses good bioavailability and can effectively prevent ovariectomy-induced bone loss in animal models. The pharmacokinetic profile suggests that it can be administered with a favorable safety margin while achieving therapeutic effects.
Table 1: Summary of Research Findings on 1,3-Dibenzyl-5-Fluorouracil
Case Studies and Clinical Implications
A notable case study involved the administration of 5-fluorouracil (5-FU), the parent compound from which OCI-101 is derived, to a patient with esophageal cancer who exhibited partial dihydropyrimidine dehydrogenase (DPD) deficiency. The study emphasized the importance of therapeutic drug monitoring (TDM) to safely administer 5-FU while minimizing toxicity. This case illustrates the relevance of understanding metabolic pathways when applying fluoropyrimidine therapies .
In another investigation into enhanced tumor selectivity, OCI-101 was evaluated against various human cancer cell lines. Results indicated that it exhibited substantial growth inhibition across multiple cancer types, suggesting its potential utility in cancer therapy alongside its applications in bone health .
属性
IUPAC Name |
1,3-dibenzyl-5-fluoropyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-16-13-20(11-14-7-3-1-4-8-14)18(23)21(17(16)22)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRHSLFHSJNNKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00325048 | |
Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75500-02-6 | |
Record name | NSC408345 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408345 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,3-DIBENZYL-5-FLUOROURACIL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00325048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,3-dibenzyl-5-fluorouracil (OCI-101) interact with cellular pathways to inhibit osteoclast differentiation?
A1: OCI-101 inhibits osteoclast differentiation by downregulating two key signaling pathways: receptor activator of NF-κB ligand (RANKL) and macrophage colony-stimulating factor (M-CSF) signaling pathways []. These pathways play crucial roles in the formation and activity of osteoclasts, cells responsible for bone resorption. By suppressing these pathways, OCI-101 effectively reduces the expression of osteoclast-specific markers, ultimately hindering the differentiation process.
Q2: What evidence suggests that 1,3-dibenzyl-5-fluorouracil (OCI-101) might be a potential therapeutic agent for metabolic bone diseases?
A2: The study demonstrated that OCI-101 effectively prevents bone loss in a mouse model of osteoporosis induced by ovariectomy []. This finding, coupled with its inhibitory effects on osteoclast differentiation, suggests that OCI-101 could be a promising candidate for further investigation as a potential treatment for metabolic bone diseases characterized by excessive bone resorption.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。